(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide

Surfmer Critical Micelle Concentration Surface Activity

Conventional cationic surfactants leach from coatings, compromising durability and antimicrobial longevity. DMMB (CAS 93963-45-2) is a polymerizable C14 quaternary ammonium surfmer that covalently integrates into polymer backbones, eliminating migration. • Styrene-acrylic emulsions: 95% monomer conversion at 1.38 wt% loading; balanced latex particle size vs. water resistance. • Contact-active antibacterial: Non-leaching efficacy against S. aureus and E. coli when grafted onto biomaterial scaffolds. • Textile binders: Color fastness ≥ grade 3 in pigment dyeing with covalent film integration. Available from BenchChem for R&D and pilot-scale procurement.

Molecular Formula C22H44BrNO2
Molecular Weight 434.5 g/mol
CAS No. 93963-45-2
Cat. No. B12691494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide
CAS93963-45-2
Molecular FormulaC22H44BrNO2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]
InChIInChI=1S/C22H44NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4,5)19-20-25-22(24)21(2)3;/h2,6-20H2,1,3-5H3;1H/q+1;/p-1
InChIKeyRLXOMWVHDGMFGA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMMB (C14 Methacrylate Surfmer) Procurement Guide


(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide (CAS 93963‑45‑2), frequently abbreviated as DMMB or DMAM‑TB, belongs to the class of polymerizable quaternary ammonium surfactants, commonly referred to as “surfmers.” It combines a methacrylate reactive group with a C14 (tetradecyl) hydrophobic chain and a quaternary ammonium headgroup, enabling covalent incorporation into polymer backbones during emulsion or solution polymerization [1]. The bromide counterion and the C14 chain length confer distinct surface activity, micellization behavior, and antimicrobial properties that differentiate this compound from its shorter-chain (C12) and longer-chain (C18) analogs [2].

DMMB Substitution: Why Generics Fail


Although the C12 (DMDB) and C18 (DMSB) homologs share the same methacryloyloxyethyl‑dimethylammonium headgroup, their divergent hydrophobic chain lengths produce markedly different critical micelle concentrations (CMC), surface tensions at the CMC (γcmc), latex particle sizes, monomer conversion rates, and water‑absorption profiles in styrene‑acrylic emulsion systems [1]. Substituting the C14 compound with a shorter‑ or longer‑chain analog without reformulation alters the balance between surface activity, polymerization kinetics, and final film properties, potentially compromising emulsion stability, coating water resistance, or antimicrobial efficacy [2]. The quantitative evidence presented below demonstrates that the C14 chain represents a performance optimum for several key application parameters.

DMMB Quantitative Differentiation Evidence


CMC: DMMB vs. C12 Homolog (DMDB)

The C14‑chain surfmer DMMB exhibits a critical micelle concentration (CMC) of 1.0 × 10⁻² mol L⁻¹ (10 mmol L⁻¹) in aqueous solution at room temperature, as determined by surface tension measurements [1]. In contrast, the C12‑chain analog DMDB (methacryloyloxyethyl dodecyl dimethyl ammonium bromide) displays a CMC of 6 × 10⁻⁵ mol L⁻¹ (0.06 mmol L⁻¹) under comparable conditions [2]. The approximately 167‑fold difference in CMC indicates that the C14 compound requires a substantially higher concentration to form micelles, which influences its emulsifying behavior and monomer organization in emulsion polymerization systems.

Surfmer Critical Micelle Concentration Surface Activity

DMMB Surface Tension at CMC

DMMB reduces the surface tension of pure water to a γcmc value of 32.3 mN m⁻¹ at its critical micelle concentration [1]. For comparison, the structurally analogous acrylate-based C14 surfmer (14QAS) achieves a minimum surface tension of 38.1 mN m⁻¹ under similar measurement conditions [2]. While a direct methacrylate‑to‑methacrylate comparison for γcmc across chain lengths is not available in a single study, the 5.8 mN m⁻¹ advantage over the acrylate analog suggests that the methacrylate group contributes favorably to surface activity by enhancing hydrophobic character of the polymerizable moiety.

Surface Tension Surfmer Emulsification

Emulsion Polymerization: Size & Conversion Ranking

In semi‑continuous seeded styrene‑acrylic emulsion polymerization using DMDB (C12), DMMB (C14), and DMSB (C18) as reactive emulsifiers under identical optimized conditions (0.47 wt% KPS initiator, 83 °C, 1.38 wt% emulsifier), the latex particle size and monomer conversion rate follow a clear ascending order: DMDB < DMMB < DMSB, while water absorption of the resulting films follows the descending order: DMDB > DMMB > DMSB [1]. This places DMMB at an intermediate position, offering a balance between smaller particle size (better film formation) and higher conversion (greater monomer utilization) compared to the C12 analog, while maintaining lower water absorption (better water resistance) than the C18 analog, albeit with a trade-off in absolute conversion.

Emulsion Polymerization Latex Particle Size Monomer Conversion

Antibacterial Activity of DMMB-Modified Biomaterials

Porcine acellular dermal matrix (pADM) modified with DMMB (referred to as DMAM‑TB) at dosages of 2.5 wt% to 20 wt% acquires demonstrable antibacterial activity against both Gram‑positive Staphylococcus aureus and Gram‑negative Escherichia coli, whereas unmodified pADM exhibits no antibacterial properties [1]. In a related study employing a structurally similar C14 methacrylate‑type quaternary ammonium monomer (DMAE‑TB), the monomer achieved 99% killing of Streptococcus mutans at a concentration of 79.2 μg mL⁻¹ within 1 minute of contact, with complete sterilization within 5 minutes [2]. Although a direct MIC comparison between DMMB and its C12 or C18 homologs is not available in the retrieved literature, the chain‑length‑dependent trend established for acrylate‑based quaternary ammonium surfmers—where antibacterial potency increases with chain length (14QAS < 16QAS < 18QAS) [3]—provides a class‑level inference that the C14 compound occupies a specific position in the activity spectrum.

Antibacterial Surfmer Quaternary Ammonium Biomaterial Modification

DMMB Commercial Purity Benchmark

Commercially available DMMB from Bidepharm (CAS 93963‑45‑2) carries a standard purity specification of ≥98%, supported by batch‑specific QC documentation including NMR, HPLC, and GC analyses . For comparison, the C12 analog DMDB has been reported with a synthesis purity of 95.9% as determined by HPLC and Kjeldahl nitrogen analysis in laboratory preparations [1]. While a direct commercial purity comparison for the C18 analog DMSB is not publicly available, the 98% benchmark for DMMB represents a polymerization‑grade quality suitable for reproducible copolymerization kinetics and structure‑property relationship studies, and exceeds the purity typically reported for lab‑synthesized shorter‑chain homologs.

Monomer Purity QC Specification Polymerization Grade

DMMB Application Scenarios


Copolymerizable Emulsifier for Styrene-Acrylic Emulsions

DMMB serves as a reactive cationic emulsifier in the semi‑continuous seeded emulsion polymerization of styrene, butyl acrylate, and acrylic acid. At a loading of 1.38 wt% (relative to total monomer) with ammonium persulfate initiator at 83 °C, it enables a maximum monomer conversion of 95% while producing latex particles with intermediate size between those obtained with C12 and C18 homologs [1]. The resulting latex films exhibit water absorption values that are lower than those of DMDB‑stabilized films but higher than those of DMSB‑stabilized films, making DMMB the preferred choice when a balance of conversion, particle size, and water resistance is required for coatings, adhesives, or surface sizing agents.

Cationic Surface Sizing Agent for Papermaking

DMMB has been successfully employed as a polymerizable emulsifier to prepare cationic styrene‑acrylate (SAE) surface sizing agents for paper and paperboard. When the DMMB‑based SAE emulsion is combined with oxidized starch and applied to paper, the sized paper exhibits Cobb values and surface strength improvements attributable to the covalent anchoring of the quaternary ammonium groups [2]. The C14 chain provides sufficient hydrophobicity for water resistance while maintaining adequate cationic charge density for fiber adhesion.

Antibacterial Modification of Biomedical Scaffolds

DMMB (DMAM‑TB) can be grafted onto decellularized tissue matrices such as porcine acellular dermal matrix (pADM) at loadings of 2.5–20 wt%, imparting contact‑active antibacterial properties against S. aureus and E. coli that are absent in unmodified pADM [3]. The covalent attachment via the methacrylate group ensures non‑leaching antibacterial functionality, making DMMB a candidate comonomer for long‑term antibacterial dental resins, bone cements, and wound dressings where sustained antimicrobial activity is required without cytotoxic release of low‑molecular‑weight quaternary ammonium compounds.

Fabric Coating Binder for Textile Pigment Dyeing

When formulated as a cationic binder emulsion with methyl methacrylate, butyl acrylate, and styrene, DMMB at a dosage of 50 g L⁻¹ in the coating bath provides fabric color fastness ratings of grade 3 or above for cotton textile pigment dyeing [4]. The polymerizable nature of DMMB ensures that the binder is covalently integrated into the film, reducing surfactant migration and improving wash fastness compared to formulations using conventional non‑polymerizable cationic surfactants.

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